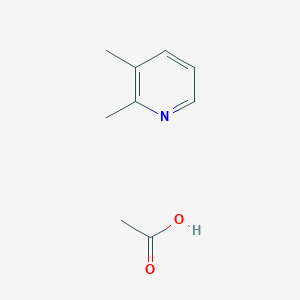
Lutidine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutidine acetate is a chemical compound derived from lutidine, which is a dimethyl-substituted derivative of pyridine. This compound is known for its applications in various fields, including organic synthesis and catalysis. It is a colorless liquid with mildly basic properties and a pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutidine acetate can be synthesized through the esterification of lutidine with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutidine with acetic anhydride in the presence of a catalyst. This method is preferred due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lutidine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutidine N-oxide.
Reduction: Reduction of this compound can yield lutidine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Lutidine N-oxide.
Reduction: Lutidine.
Substitution: Various substituted lutidine derivatives depending on the nucleophile used.
Scientific Research Applications
Lutidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lutidine acetate involves its interaction with various molecular targets. In biochemical studies, it acts as a ligand that binds to specific enzymes or proteins, altering their activity. The acetate group can participate in hydrogen bonding and electrostatic interactions, influencing the overall stability and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar basic properties.
3,5-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
Pyridine: The parent compound of lutidine, with a simpler structure.
Uniqueness
Lutidine acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to other lutidine derivatives. Its ability to participate in esterification and substitution reactions makes it valuable in various synthetic applications .
Properties
CAS No. |
832733-17-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
acetic acid;2,3-dimethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4O2/c1-6-4-3-5-8-7(6)2;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
InChI Key |
DTFOIYPZPIQJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
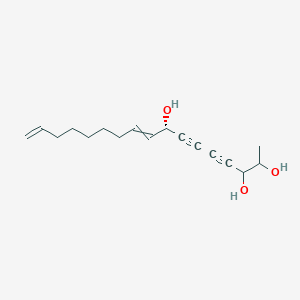
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
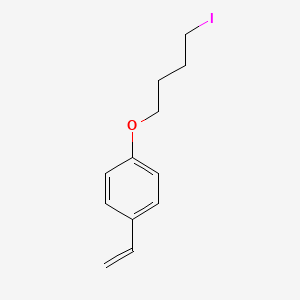
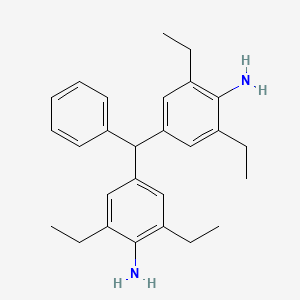
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)

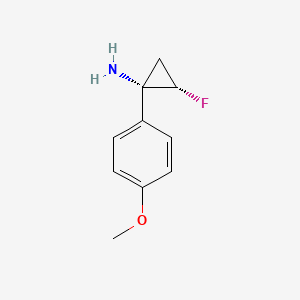
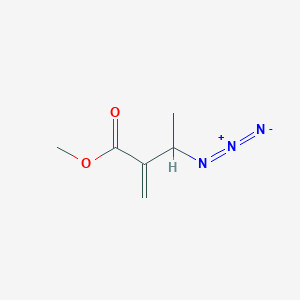
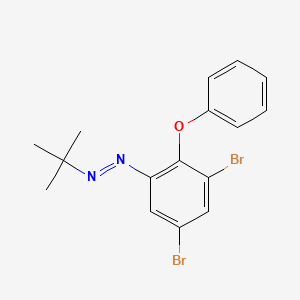
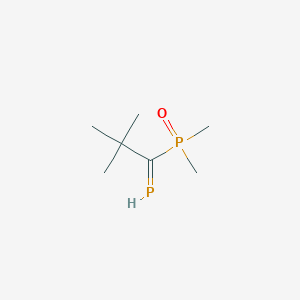
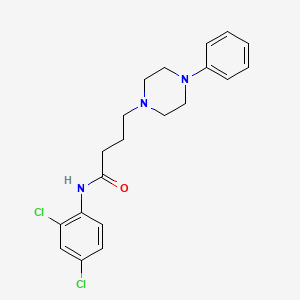
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
